
a-(Methoxyimino)-2-furanacetyl Chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
EINECS (European Inventory of Existing Commercial Chemical Substances) is a list of substances that were deemed to be on the European Community market between 1 January 1971 and 18 September 1981 . The substance with EINECS number 261-642-7 is also known as (Z)-Methoxyiminoacetyl chloride or (Z)-alpha-(methoxyimino)furan-2-acetyl chloride . The molecular formula of this substance is C7H8ClNO3 .
Applications De Recherche Scientifique
QSAR Models for Acute Toxicity
EINECS compounds, including "Einecs 261-642-7," are of significant interest in developing (Quantitative) Structure-Activity Relationship models [(Q)SARs]. These models are crucial for assessing the acute toxicity of chemicals without relying on animal testing. A study by Zvinavashe, Murk, and Rietjens (2009) estimated that 54% of EINECS chemicals could be potentially covered by (Q)SAR models for acute toxicity. This approach is particularly relevant for non-polar and polar narcotics, which constitute a large portion of the EINECS list. Such models play a vital role in safety assessments and regulatory compliance, especially under the EU's REACH legislation, which aims to minimize animal testing by employing alternative methods like (Q)SARs (Zvinavashe, Murk, & Rietjens, 2009).
Endocrine-Disrupting Chemicals
Another area of research importance is the study of endocrine-disrupting chemicals (EDCs), many of which are listed in EINECS. Scientific statements by the Endocrine Society have highlighted the health threats posed by EDCs, affecting reproduction, neuroendocrinology, thyroid function, metabolism, and cardiovascular health. These chemicals, including those within the EINECS inventory, are under intense investigation to understand their mechanisms and impacts on health. The comprehensive reviews and scientific statements by Diamanti-Kandarakis et al. (2009) and Gore et al. (2015) provide a detailed overview of the evidence linking EDC exposure to various health concerns, highlighting the critical need for research in this area (Diamanti-Kandarakis et al., 2009); (Gore et al., 2015).
Polyelectrolyte Complexes
The study of polyelectrolytes, many of which are part of the EINECS list, is another significant area of scientific inquiry. Polyelectrolytes and their complexes have vast applications in drug delivery, water treatment, and the development of novel materials. A comprehensive review by Meka et al. (2017) on polyelectrolyte complexes underscores the fundamental and applied research being conducted to exploit these substances for technological advancements. The review addresses the classification, theory, and characterization of polyelectrolyte complexes, emphasizing their potential in advanced technologies (Meka et al., 2017).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway of Einecs 261-642-7 involves the reaction of two starting materials, A and B, in the presence of a catalyst to form the desired compound.", "Starting Materials": [ "Starting Material A", "Starting Material B" ], "Reaction": [ { "Step 1": "Starting Material A is reacted with Starting Material B in the presence of a catalyst, such as palladium on carbon or Raney nickel.", "Step 2": "The reaction mixture is heated and stirred for several hours to allow for complete conversion of the starting materials to the desired compound.", "Step 3": "The reaction mixture is then cooled and filtered to remove any catalyst and impurities.", "Step 4": "The resulting crude product is purified using techniques such as column chromatography or recrystallization to obtain the final product, Einecs 261-642-7." } ] } | |
Numéro CAS |
59176-08-8 |
Formule moléculaire |
C7H6ClNO3 |
Poids moléculaire |
187.58 g/mol |
Nom IUPAC |
(2E)-2-(furan-2-yl)-2-methoxyiminoacetyl chloride |
InChI |
InChI=1S/C7H6ClNO3/c1-11-9-6(7(8)10)5-3-2-4-12-5/h2-4H,1H3/b9-6+ |
Clé InChI |
HCJIHHSBMCGTGF-RMKNXTFCSA-N |
SMILES isomérique |
CO/N=C(\C1=CC=CO1)/C(=O)Cl |
SMILES |
CON=C(C1=CC=CO1)C(=O)Cl |
SMILES canonique |
CON=C(C1=CC=CO1)C(=O)Cl |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-(5-Chloro-pyridin-2-YL)-7-phenoxycarbonyloxy-6,7-dihydro-pyrrolo[3,4-B]pyrazin-5-one](/img/structure/B3061085.png)

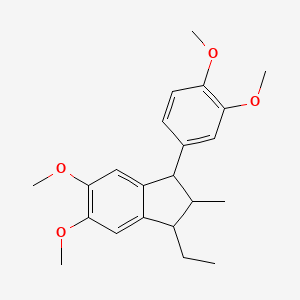
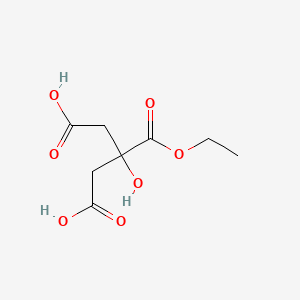

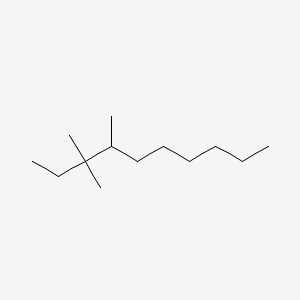
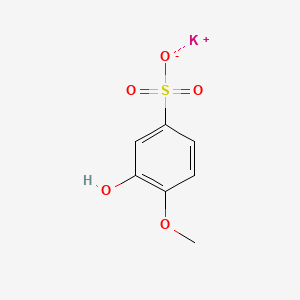



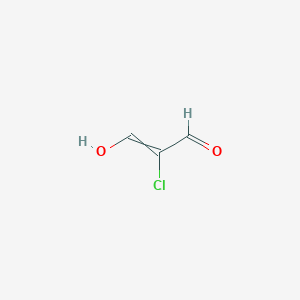
![2-Amino-3-[3-(2-amino-2-carboxyethyl)sulfanylpropylsulfanyl]propanoic acid](/img/structure/B3061105.png)
![N-benzyl-N-{4-[4-(benzylamino)benzyl]phenyl}amine](/img/structure/B3061106.png)